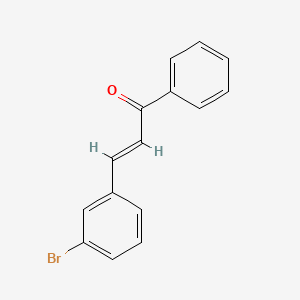

(E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one

Description

Definition and Core Structural Motif of Chalcones (α,β-unsaturated carbonyl system)

Chalcones are a class of organic compounds that form the central core for a variety of important biological molecules. bohrium.com They are characterized by a common chemical scaffold known as 1,3-diaryl-2-propen-1-one. nih.gov This structure consists of two aromatic rings (an A ring and a B ring) joined by a three-carbon α,β-unsaturated carbonyl system. jchemrev.comacs.org This ketoethylenic moiety (–CO–CH=CH–) is a defining feature of the chalcone (B49325) backbone. acs.org

The core structure can exist as two geometric isomers: trans (E) and cis (Z). jchemrev.com The trans isomer is generally more thermodynamically stable and is the more common configuration found in chalcone compounds. nih.govjchemrev.com The presence of the reactive α,β-unsaturated carbonyl group is largely responsible for the broad spectrum of biological activities exhibited by chalcone derivatives. acs.orgresearchgate.net This functional group acts as a Michael acceptor, allowing it to interact with nucleophiles like the thiol groups found in proteins and enzymes, which is believed to be a key mechanism for its biological effects. researchgate.net

The (E)-3-(3-Bromophenyl)-1-phenylprop-2-en-1-one Scaffold within the Chalcone Family: Structural Positioning and Significance

The compound This compound is a specific derivative within the extensive chalcone family. Its nomenclature precisely describes its structure:

The (E)- prefix indicates that the compound exists in the more stable trans configuration across the carbon-carbon double bond.

The 1-phenylprop-2-en-1-one describes the fundamental three-carbon bridge with a phenyl group (the A ring) attached to the carbonyl carbon.

The 3-(3-bromophenyl)- specifies that the second aromatic ring (the B ring), attached to the β-carbon of the unsaturated system, is a phenyl ring substituted with a bromine atom at the meta (position 3) position.

The presence and position of the bromine atom on the B ring are significant. Halogen substitution is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity and electronic character, which can influence its biological activity. The meta-positioning of the electronegative bromine atom can alter the electron distribution across the entire chalcone scaffold, potentially affecting its reactivity and interaction with biological targets.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 29816-74-8 |

| Molecular Formula | C15H11BrO |

Data sourced from ChemicalBook. chemicalbook.com

Academic and Research Significance of Chalcone Derivatives as Privileged Structures in Synthetic and Medicinal Chemistry

Chalcones are widely recognized as "privileged structures" in medicinal chemistry. nih.govmdpi.com This term is used for molecular scaffolds that are capable of binding to a variety of biological targets, thus exhibiting a wide range of pharmacological activities. nih.gov The simple, yet versatile, chalcone skeleton allows for extensive structural modifications on both aromatic rings, making it an attractive template for drug discovery. mdpi.com

The academic and research interest in chalcones stems from their convenient synthesis, typically through a base-catalyzed Claisen-Schmidt condensation between an aryl ketone and an aromatic aldehyde, and their diverse biological profile. nih.govencyclopedia.pub Chalcone derivatives have been extensively studied and have shown a remarkable array of pharmacological effects. jchemrev.com

Table 2: Reported Biological Activities of Chalcone Derivatives

| Biological Activity |

|---|

| Anticancer |

| Anti-inflammatory |

| Antimicrobial (Antibacterial, Antifungal) |

| Antiviral |

| Antioxidant |

| Antimalarial |

| Antidiabetic |

| Neuroprotective |

| Antiprotozoal |

This table summarizes activities mentioned in multiple sources. jchemrev.comacs.orgmdpi.comnih.gov

This broad therapeutic potential has driven continuous research into synthesizing novel chalcone derivatives and evaluating their efficacy against various diseases, solidifying their status as a cornerstone scaffold in the development of new therapeutic agents. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11H/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYCXICZZVMYLE-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Analyses of E 3 3 Bromophenyl 1 Phenylprop 2 En 1 One and Its Structural Analogs

Structural Elucidation Techniques in Chalcone (B49325) Chemistry

Spectroscopic techniques are vital for the initial confirmation of the chalcone structure in non-solid states. Each method provides unique insights into the molecular framework, from the proton and carbon environments to the identification of specific functional groups and the precise molecular formula.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like chalcones. mdpi.com It provides detailed information about the carbon skeleton and the chemical environment of each proton.

In the ¹H NMR spectrum of chalcones, the signals for the α- and β-vinylic protons (H-α and H-β) of the enone moiety are particularly diagnostic. These protons typically appear as distinct doublets. The magnitude of the coupling constant (J) between these two protons is critical for determining the geometry of the double bond. A large coupling constant, typically in the range of 15-16 Hz, is indicative of a trans or (E)-configuration, which is the thermodynamically more stable and commonly synthesized isomer. mdpi.com

The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the carbonyl carbon, typically in the downfield region around 190 ppm. The α- and β-carbons of the enone system also give rise to distinct signals that confirm the presence of the α,β-unsaturated ketone core. rsc.orgrsc.org

Table 1: Characteristic NMR Data for (E)-3-(3-Bromophenyl)-1-phenylprop-2-en-1-one and Analogs

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|---|

| ¹H | Vinylic H-α | ~7.4 | Doublet |

| ¹H | Vinylic H-β | ~7.8 | Doublet |

| ¹H | Aromatic Protons | 7.2 - 8.1 | Multiplets |

| ¹³C | Carbonyl (C=O) | ~190.4 | |

| ¹³C | Vinylic C-α | ~123.1 | |

| ¹³C | Vinylic C-β | ~142.9 |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum provides clear evidence for its key structural features. mdpi.comnih.gov

The most prominent absorption band is that of the α,β-unsaturated carbonyl (C=O) group, which typically appears in the range of 1650–1670 cm⁻¹. This stretching vibration is a hallmark of the chalcone framework. Other significant peaks include the stretching vibration of the olefinic double bond (C=C) of the enone system, usually found around 1590-1610 cm⁻¹, and the aromatic C=C stretching vibrations. The presence of the bromine substituent is indicated by a C-Br stretching band in the lower frequency region of the spectrum, typically between 620 and 690 cm⁻¹. mdpi.comnih.gov

Table 2: Principal FT-IR Absorption Bands for Chalcone Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretching | 1650 - 1670 |

| C=C (Olefinic) | Stretching | 1590 - 1610 |

| C=C (Aromatic) | Stretching | 1440 - 1580 |

| C-H (Aromatic) | Stretching | 3040 - 3100 |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). rsc.org This technique allows for the unambiguous determination of the molecular formula. For this compound, HRMS would be used to verify the molecular formula C₁₅H₁₁BrO. The presence of the bromine atom is readily identified by its characteristic isotopic pattern, with two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, resulting in two peaks (M⁺ and M⁺+2) of similar intensity. rsc.org

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁BrO |

| Calculated Exact Mass [M(C₁₅H₁₁⁷⁹BrO)] | 285.9993 |

X-ray Diffraction Studies for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state. This analysis is crucial for confirming stereochemistry and understanding the molecule's three-dimensional shape and intermolecular interactions.

While the α,β-unsaturated enone system tends to be planar to maximize conjugation, steric hindrance between the two aromatic rings often forces the molecule to adopt a non-planar conformation. researchgate.net X-ray diffraction studies on structural analogs of this compound consistently show a significant twist between the planes of the two aryl rings. researchgate.netiucr.org The dihedral angle, which is the angle between the mean planes of the two rings, is a key parameter for describing this deviation from planarity. This non-planar arrangement has important implications for the molecule's crystal packing and potentially its biological interactions.

Table 4: Dihedral Angles in this compound and Structural Analogs

| Compound | Aromatic Ring 1 | Aromatic Ring 2 | Dihedral Angle (°) |

|---|---|---|---|

| (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one researchgate.net | 3-Bromophenyl | 4-Methylphenyl | 46.91 (14) |

| (2E)-1-(3-Bromophenyl)-3-phenylprop-2-en-1-one iucr.org | 3-Bromophenyl | Phenyl | 49.93 (8) |

Investigation of Intermolecular Interactions in Crystal Packing (e.g., Halogen-Halogen Interactions)

The supramolecular architecture of chalcones, including this compound and its analogs, is dictated by a variety of non-covalent interactions. These interactions are crucial in determining the crystal packing, which in turn influences the material's physical properties. The presence and nature of substituents on the aromatic rings significantly modulate these intermolecular forces. In brominated chalcones, interactions involving the halogen atom, such as halogen bonding and other weaker contacts, play a pivotal role alongside more common forces like hydrogen bonds and π-stacking.

In other halogenated analogs, a variety of weak intermolecular forces are observed. The crystal structure of (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one is stabilized by weak Br⋯H and F⋯H contacts, as well as C—H⋯π interactions between the bromophenyl and fluorophenyl rings, resulting in a two-dimensional layered arrangement. nih.gov Similarly, in the crystal structure of (E)-1-(3-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one, the packing is influenced by short Cl⋯O contacts [3.173 (3) Å] that link molecules into a helical formation, which are further connected by offset π–π interactions. nih.govresearchgate.net

Hirshfeld surface analysis is a powerful tool to quantify the contributions of different intermolecular contacts. For (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, this analysis shows that the most significant contacts are C⋯H/H⋯C (31.1%), H⋯H (21.7%), and Cl⋯H/H⋯Cl (20.8%), with Br⋯H/H⋯Br contacts also making a notable contribution of 14.2%. nih.gov For the dichlorinated analog, (E)-1-(3-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one, Cl⋯H contacts account for 23.6% of the surface interactions, followed by H⋯H (19.2%), C⋯C (14.8%), and Br⋯H (14.2%). researchgate.net

These findings collectively underscore the importance of halogen atoms in directing the crystal packing of this compound and its analogs. The specific nature of these interactions, ranging from direct halogen-halogen bonds to weaker halogen-hydrogen contacts, in concert with other non-covalent forces, determines the final three-dimensional supramolecular assembly.

Detailed Intermolecular Contact Data for Structural Analogs

The following tables summarize key intermolecular interaction data from the crystallographic analysis of chalcones structurally related to this compound.

| Compound | Interaction Type | Distance (Å) | Significance |

|---|---|---|---|

| (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one | Br⋯Br | 3.4549 (11) | Stabilizes the crystal structure through direct halogen-halogen contact. researchgate.net |

| (E)-1-(3-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one | Cl⋯O | 3.173 (3) | Links molecules into a helical chain. nih.govresearchgate.net |

| (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | Br⋯H / F⋯H | Not specified | Contributes to the stabilization of the molecular packing. nih.gov |

| Interaction Type | (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one nih.gov | (E)-1-(3-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one researchgate.net |

|---|---|---|

| C⋯H/H⋯C | 31.1% | 12.0% |

| H⋯H | 21.7% | 19.2% |

| Cl⋯H/H⋯Cl | 20.8% | 23.6% |

| Br⋯H/H⋯Br | 14.2% | 14.2% |

| F⋯H/H⋯F | 9.8% | - |

| O⋯H/H⋯O | 9.7% | 8.0% |

| C⋯C | - | 14.8% |

| Cl⋯O | - | 2.2% |

Chemical Reactivity and Synthetic Transformations Involving the E 3 3 Bromophenyl 1 Phenylprop 2 En 1 One Scaffold

Reactions of the α,β-Unsaturated Carbonyl System

The core reactivity of (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one is dominated by its α,β-unsaturated carbonyl moiety. This system is susceptible to attack by nucleophiles at two primary locations: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition). The regioselectivity of these additions is influenced by the nature of the nucleophile and the reaction conditions.

Direct nucleophilic attack at the carbonyl carbon (1,2-addition) of chalcones is a common reaction, particularly with strong, non-stabilized nucleophiles such as organometallic reagents. For instance, Grignard reagents and organolithium compounds typically favor 1,2-addition to the carbonyl group of chalcones, leading to the formation of tertiary allylic alcohols after acidic workup.

While specific studies on this compound are not extensively documented in this context, the general reactivity of chalcones suggests that its reaction with a Grignard reagent, such as phenylmagnesium bromide, would proceed as illustrated in the following table.

Table 1: Hypothetical Nucleophilic 1,2-Addition to this compound

| Reactant | Nucleophile | Product |

| This compound | Phenylmagnesium Bromide | (E)-3-(3-bromophenyl)-1,1-diphenylprop-2-en-1-ol |

This reaction underscores the utility of the chalcone (B49325) scaffold in generating structurally complex molecules. The resulting allylic alcohols can serve as intermediates for further synthetic transformations.

The conjugate addition of nucleophiles to the β-carbon of the α,β-unsaturated system, known as the Michael addition, is a hallmark reaction of chalcones. This transformation is particularly favored by soft, stabilized nucleophiles. A wide range of nucleophiles, including thiols, amines, and stabilized carbanions, readily undergo Michael addition with chalcones.

Table 2: Anticipated Michael Addition Reaction with this compound

| Reactant | Nucleophile | Product |

| This compound | Thiophenol | 3-(3-bromophenyl)-1-phenyl-3-(phenylthio)propan-1-one |

This type of reaction is significant for the introduction of sulfur-containing moieties into organic molecules, which is a common feature in many biologically active compounds.

Synthetic Utility as Precursors for Heterocyclic Systems

The chalcone framework is a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. The 1,3-dielectrophilic nature of the α,β-unsaturated ketone system allows for cyclocondensation reactions with various binucleophiles to construct five- and six-membered rings.

Pyrazoles, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, can be readily synthesized from chalcones. The reaction of a chalcone with hydrazine (B178648) hydrate (B1144303) is a classic and efficient method for the preparation of pyrazolines, which can be subsequently oxidized to pyrazoles.

Although a specific synthesis of a pyrazole (B372694) from this compound is not explicitly detailed in the available literature, the general synthetic route is well-established. The reaction would proceed via nucleophilic attack of the hydrazine at the β-carbon, followed by intramolecular cyclization and dehydration.

Table 3: General Synthesis of Pyrazoles from Chalcones

| Chalcone Reactant | Reagent | Intermediate | Final Product |

| This compound | Hydrazine Hydrate | 5-(3-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | 5-(3-bromophenyl)-3-phenyl-1H-pyrazole |

Chalcones are also key starting materials for the synthesis of six-membered heterocycles, such as pyrimidines. The reaction of a chalcone with a suitable binucleophile like urea, thiourea (B124793), or guanidine (B92328) leads to the formation of the pyrimidine (B1678525) ring.

For instance, the reaction of a chalcone with thiourea in the presence of a base is a common method for the synthesis of 2-thioxo-dihydropyrimidines, which can be further functionalized. A study has reported the synthesis of 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine, a compound structurally related to the potential product from this compound. nih.gov This highlights the utility of brominated chalcones in the synthesis of substituted pyrimidines.

Table 4: Synthesis of Pyrimidine Derivatives from Chalcones

| Chalcone Reactant | Reagent | Product Type |

| This compound | Urea | 4-(3-bromophenyl)-6-phenylpyrimidin-2(1H)-one |

| This compound | Thiourea | 4-(3-bromophenyl)-6-phenylpyrimidine-2(1H)-thione |

| This compound | Guanidine | 4-(3-bromophenyl)-6-phenylpyrimidin-2-amine |

These reactions demonstrate the importance of chalcones as scaffolds for building complex heterocyclic systems with potential biological activities.

Role in Biosynthetic Pathways of Natural Products (e.g., Flavonoids, Isoflavonoids, Aurones)

Chalcones are pivotal intermediates in the biosynthesis of a vast array of plant secondary metabolites, most notably flavonoids. These compounds are synthesized in plants via the phenylpropanoid pathway. The key enzyme, chalcone synthase (CHS), catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

This chalcone then serves as a branching point for various classes of flavonoids. Chalcone isomerase (CHI) catalyzes the cyclization of naringenin chalcone to the corresponding flavanone (B1672756), naringenin, which is a precursor for the synthesis of flavones, flavonols, and anthocyanins.

In the biosynthesis of isoflavonoids, a key step involves the enzymatic rearrangement of a flavanone intermediate, which is derived from a chalcone. Similarly, aurones, another class of flavonoids responsible for yellow flower coloration, are also biosynthesized from chalcones through oxidative cyclization catalyzed by aureusidin (B138838) synthase.

While the specific compound this compound is a synthetic molecule and not a direct intermediate in these natural biosynthetic pathways, its structural similarity to naturally occurring chalcones provides a basis for its potential biological activities and its use in the synthesis of flavonoid analogues. The presence of the bromine atom can significantly alter the electronic and lipophilic properties of the molecule, potentially leading to novel biological effects. The study of brominated flavonoids, which can be synthesized from brominated chalcones, is an active area of research.

Table 5: Role of Chalcone Scaffold in Natural Product Biosynthesis

| Precursor | Key Enzyme | Product Class |

| Naringenin Chalcone | Chalcone Isomerase (CHI) | Flavonoids (e.g., Flavanones, Flavones) |

| Chalcone Intermediate | Isoflavone Synthase (IFS) | Isoflavonoids |

| Chalcone Intermediate | Aureusidin Synthase | Aurones |

Specific Transformations of the Brominated Aromatic Ring (e.g., Palladium-Catalyzed Coupling Reactions for Further Derivatization)

The bromine atom on the 3-position of the phenyl ring in this compound is strategically positioned for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their efficiency, functional group tolerance, and reliability in forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The ability to precisely modify this position allows for the systematic derivatization of the chalcone core.

While specific experimental studies detailing the application of all major palladium-catalyzed reactions directly on the this compound scaffold are not extensively documented in readily available literature, the reactivity of the aryl bromide moiety is well-established. Based on foundational principles of organic chemistry, this scaffold is an excellent candidate for several key transformations, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. These reactions provide powerful avenues for creating a library of novel chalcone derivatives by coupling the aryl bromide with boronic acids, alkenes, terminal alkynes, and amines, respectively.

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester. rsc.org For the this compound scaffold, this reaction would enable the substitution of the bromine atom with a variety of aryl or heteroaryl groups. A typical procedure involves reacting the bromo-chalcone with an arylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) or Palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base like potassium carbonate or cesium carbonate. researchgate.netresearchgate.net This transformation is highly valued for its mild conditions and tolerance of a wide array of functional groups.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Conditions

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | mdpi.com |

| Ligand | SPhos, Triphenylphosphine (B44618) | mdpi.com |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | rsc.orgresearchgate.net |

| Solvent | Toluene, Dioxane, DMF/Water | researchgate.net |

| Reactant | Arylboronic Acid or Ester | youtube.com |

The Mizoroki-Heck reaction facilitates the formation of a new C-C bond by coupling an aryl halide with an alkene. wikipedia.org This reaction would allow for the introduction of various vinyl groups at the 3-position of the phenyl ring of the chalcone. The process typically employs a palladium catalyst like Palladium(II) acetate, a phosphine ligand, and a base such as triethylamine (B128534) or potassium carbonate. wikipedia.orgorganic-chemistry.org The Heck reaction is particularly useful for synthesizing substituted styrenes and other complex olefinic compounds from the bromo-chalcone precursor. nih.gov

Table 2: General Conditions for the Heck Reaction

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂ | wikipedia.org |

| Ligand | Triphenylphosphine, BINAP | wikipedia.org |

| Base | NEt₃, K₂CO₃, AcONa | wikipedia.orglibretexts.org |

| Solvent | DMF, Acetonitrile, Toluene | nih.gov |

| Reactant | Alkene (e.g., Styrene, Acrylates) | organic-chemistry.org |

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orggold-chemistry.org Applying this to this compound would result in the formation of an arylalkyne, significantly extending the conjugation of the system. This is a powerful tool for creating rigid, linear extensions from the chalcone core, which is valuable in materials science and medicinal chemistry. wikipedia.orglibretexts.org

Table 3: Typical Sonogashira Coupling Reaction Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | libretexts.orgscirp.org |

| Co-catalyst | Copper(I) iodide (CuI) | organic-chemistry.orglibretexts.org |

| Base | Triethylamine, Diisopropylamine | organic-chemistry.orggold-chemistry.org |

| Solvent | THF, DMF | scirp.org |

| Reactant | Terminal Alkyne | organic-chemistry.org |

For the synthesis of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the reaction of choice. wikipedia.org It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine. libretexts.orgorganic-chemistry.org This would allow for the introduction of a wide range of amino functionalities onto the chalcone scaffold, transforming the bromo-derivative into various N-aryl compounds. The reaction requires a palladium catalyst, a specialized phosphine ligand (such as BINAP or DPPF), and a strong base like sodium tert-butoxide. wikipedia.orgacsgcipr.org This method is superior to traditional amination techniques due to its broad substrate scope and high efficiency. orgsyn.org

Table 4: Common Buchwald-Hartwig Amination Conditions

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | orgsyn.org |

| Ligand | BINAP, DPPF, XPhos | wikipedia.orgorgsyn.org |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | orgsyn.org |

| Solvent | Toluene, Dioxane, THF | libretexts.org |

| Reactant | Primary or Secondary Amine | organic-chemistry.org |

Advanced Applications and Materials Science Research of Chalcone Derivatives

Nonlinear Optical (NLO) Material Development

The unique molecular structure of (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one, a member of the chalcone (B49325) family, has drawn considerable attention for its potential in nonlinear optics. Chalcones, in general, are recognized for their significant third-order nonlinear optical properties. acs.org The arrangement of donor and acceptor groups linked by a π-conjugated bridge in chalcones contributes to their notable NLO effects. nih.govplos.org

Evaluation of First-Order Hyperpolarizability (β) and Other NLO Coefficients

Table 1: Comparative NLO Properties of Related Chalcone Derivatives

| Compound/System | Property | Observation |

| Bromine-Chalcone (BC) | Third-Order NLO Response | Strong response, indicating photonic application potential. acs.orgnih.gov |

| Chalcone Co-crystal | Second Harmonic Generation (SHG) | Powder SHG efficiency is 7 times that of urea. elsevierpure.comresearchgate.net |

| Anthracenyl Chalcones | Third-Order Susceptibility | Calculated value of 1.10 x10-4 esu. nih.govplos.org |

Note: This table is illustrative of the NLO properties of related chalcone derivatives, as specific data for this compound was not found.

Correlation of Molecular Structure and Electronic Conjugation with NLO Response

The NLO response of chalcones is intrinsically linked to their molecular architecture. The π-bridge facilitates electron delocalization, which is a key factor for high odd-order nonlinearities. researchgate.net The introduction of electron-withdrawing or electron-donating groups can further enhance these properties. researchgate.net In the case of this compound, the bromine atom acts as an electron-withdrawing group, which can influence the intramolecular charge transfer characteristics of the molecule. The planarity of the molecule also plays a crucial role; however, studies on a related compound, (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one, revealed that the two aromatic rings are not coplanar. researchgate.net This deviation from planarity can affect the extent of electronic conjugation and, consequently, the NLO response.

Potential for Second Harmonic Generation (SHG) and Electro-Optic (EO) Applications

For a material to exhibit second harmonic generation, it must possess a non-centrosymmetric crystal structure. Research on a bromine-chalcone, 3-(4-bromophenyl)-1-[3-(2-oxo-2-phenylethoxy)phenyl]-propenone, found that it crystallized in a non-centrosymmetric space group (Pc), which is a prerequisite for SHG. acs.orgnih.gov Another study on a chalcone co-crystal demonstrated a powder SHG efficiency seven times that of urea, a standard reference material. elsevierpure.comresearchgate.net These findings suggest that brominated chalcones, including this compound, could be promising candidates for SHG applications, provided they crystallize in a suitable non-centrosymmetric space group. The electro-optic effect is closely related to the second-order NLO properties, and materials with high β values are also expected to exhibit significant EO effects, making them suitable for applications in optical switching and modulation. mdpi.com

Photophysical Properties and Optoelectronic Potential

The photophysical properties of chalcones, such as their absorption and emission characteristics, are fundamental to their application in optoelectronic devices.

Fluorescence and Light-Emitting Characteristics

The fluorescence properties of chalcones are highly dependent on their molecular structure and the surrounding environment. mdpi.com Generally, chalcone derivatives can exhibit fluorescence, with emission maxima often observed in the visible region of the spectrum. researchgate.net However, some chalcones are non-luminescent in solution but may become emissive in the solid state due to the restriction of intramolecular rotation. researchgate.net The presence of electron-donating and electron-withdrawing groups can create a "push-pull" system that enhances fluorescence emission. nih.gov While specific fluorescence data for this compound is not detailed in the available literature, studies on other chalcones show that halogen substitution can influence their photophysical behavior. nih.gov For instance, the fluorescence of certain compounds can be quenched by halide ions like bromide, a process attributed to electron transfer between the colliding species. nih.gov Conversely, some chalcone derivatives show enhanced fluorescence in the presence of semiconductor nanoparticles, suggesting potential applications in designing novel optical materials. ijcrt.org

Table 2: Photophysical Data for Representative Chalcone Derivatives

| Chalcone Derivative | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) |

| Thiophene-based Chalcones | Various | - | - | 0.0051 - 0.0518 thaiscience.info |

| Pyrene-based Chalcones | Various | 414 - 421 | Cyan region | - researchgate.net |

| Piperidyl/Pyrrolidinyl Chalcones | Chloroform | - | 513 - 552 | 0.29 - 0.39 acs.org |

Note: This table provides a general overview of the photophysical properties of different classes of chalcone derivatives to illustrate the range of observed characteristics.

Applications in Information Storage and Sensor Technologies

The notable NLO properties of chalcones make them candidates for applications in optical data storage. dntb.gov.ua Furthermore, the fluorescence characteristics of chalcone derivatives have been harnessed in the development of chemical sensors. nih.gov For example, chalcone-based fluorescent probes have been designed for the detection of various analytes, including thiophenols, and have shown utility in analyzing real-world water samples and in cellular imaging. nih.gov The sensitivity of their fluorescence to the local environment, such as solvent polarity, makes them suitable for sensing applications. mdpi.com

Supramolecular Chemistry and Crystal Engineering for Controlled Assemblies

The deliberate design and construction of functional solid-state architectures through the understanding and application of intermolecular interactions is the focus of crystal engineering. In the realm of chalcone derivatives, such as This compound , the presence of various functional groups and aromatic systems provides a rich platform for investigating and utilizing non-covalent interactions to guide the formation of predictable supramolecular assemblies. The substitution of a bromine atom on one of the phenyl rings, in particular, introduces a key player in directing the crystal packing, primarily through halogen bonding and other weak interactions.

The primary driving forces for the assembly of This compound and its analogues in the solid state are a combination of weak non-covalent interactions. These include van der Waals forces, C—H···O and C—H···π interactions, and, most notably, halogen bonds. The bromine substituent is highly significant in this context. It can participate in Br···Br interactions, which are a type of halogen bond that can significantly influence the supramolecular architecture. nih.govresearchgate.net For example, the crystal structure of (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one is stabilized by Br···Br interactions between centrosymmetrically-related molecules, with a Br1···Br1i distance of 3.4549 (11) Å. nih.govresearchgate.net

In addition to halogen bonding, other weak hydrogen bonds play a crucial role in the crystal packing. In the crystal structure of (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, molecules are connected by weak C—H···O hydrogen bonds, with the carbonyl oxygen atom acting as a trifurcated acceptor, and C—H···π interactions, forming ribbons that extend along the c-axis. researchgate.net Similar interactions are observed in other chalcone derivatives, where weak C—H...O interactions link molecules to form supramolecular chains. researchgate.net

Future Research Directions and Unexplored Chemical Space for E 3 3 Bromophenyl 1 Phenylprop 2 En 1 One

Development of Novel and Sustainable Synthetic Protocols for Brominated Chalcones

The synthesis of brominated chalcones, including (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one, has traditionally relied on classical methods that often involve hazardous reagents and generate significant waste. Future research is increasingly focused on developing greener and more sustainable synthetic protocols. The Claisen-Schmidt condensation, a common method for chalcone (B49325) synthesis, involves the reaction of a substituted benzaldehyde (B42025) with an acetophenone. researchgate.neteurjchem.com For brominated chalcones, this typically means using a brominated precursor like 3-bromobenzaldehyde (B42254). researchgate.netnih.gov

A key area for future development is the move away from harsh brominating agents. Traditional bromination of the chalcone backbone can involve elemental bromine, which is highly toxic and corrosive. rsc.org Modern, sustainable alternatives are being explored to improve safety and environmental impact. These "green bromination" methods utilize reagents such as tetrabutylammonium (B224687) tribromide (TBATB) or a combination of hydrobromic acid and hydrogen peroxide, which are more environmentally benign. researchgate.netdigitellinc.comdigitellinc.commorressier.com These approaches offer advantages in terms of ease of handling, reduced waste, and often proceed under milder reaction conditions. koyauniversity.org

| Parameter | Traditional Synthetic Protocols | Novel/Sustainable Protocols |

|---|---|---|

| Brominating Agent | Elemental Bromine (Br2) | Tetrabutylammonium tribromide (TBATB), HBr/H2O2 |

| Solvents | Often chlorinated solvents (e.g., dichloromethane) rsc.org | Water, ethanol, or solvent-free conditions researchgate.net |

| Reaction Conditions | Can require harsh conditions | Often room temperature, milder conditions researchgate.net |

| Environmental Impact | Higher waste, use of toxic reagents | Reduced waste, less hazardous materials, higher atom economy digitellinc.commorressier.com |

Future research in this area will likely focus on catalyst development, such as using solid acid catalysts or recyclable ionic liquids, to further streamline the synthesis and purification processes, making the production of brominated chalcones more efficient and environmentally friendly.

Deeper Exploration of Reaction Mechanisms and Catalysis in Complex Chemical Environments

The chemical reactivity of this compound is dominated by the α,β-unsaturated ketone moiety, which provides multiple reactive sites. koyauniversity.org This core structure allows for a variety of chemical transformations. The primary reaction mechanism for its synthesis is the base-catalyzed aldol (B89426) condensation (Claisen-Schmidt), followed by a dehydration step. reddit.com

A deeper understanding of the reaction mechanisms is crucial for controlling selectivity and yield, especially in complex molecular environments. The α,β-unsaturated system is susceptible to both 1,2-addition (to the carbonyl group) and 1,4-conjugate addition (Michael addition). masterorganicchemistry.com The bromine substituent on the phenyl ring, being an electron-withdrawing group, can influence the electrophilicity of the enone system and thereby affect the regioselectivity of nucleophilic attacks.

Future research should aim to elucidate these mechanistic subtleties. This includes:

Kinetic and Thermodynamic Studies: Investigating the rate and equilibrium of addition reactions to understand the factors that favor one type of adduct over another.

Catalyst Influence: Exploring how different catalysts (acid, base, organometallic) can steer the reaction towards a desired outcome. For instance, the use of specific catalysts could favor the formation of either kinetic or thermodynamic products in conjugate addition reactions.

Stereoselectivity: For reactions that create new chiral centers, developing catalytic systems that can induce high levels of enantioselectivity or diastereoselectivity is a significant goal.

Understanding these mechanisms in detail will enable more precise control over the synthesis of complex molecules derived from this chalcone scaffold.

Advanced Computational Modeling for High-Throughput Structure-Property Predictions

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, thereby accelerating the discovery of new derivatives with desired characteristics. Density Functional Theory (DFT) is a particularly valuable method for studying chalcones. koyauniversity.orgscirp.org DFT calculations can provide insights into various molecular properties. koyauniversity.org

Key areas where computational modeling can drive future research include:

Reactivity Prediction: Calculation of quantum chemical descriptors such as chemical hardness, softness, chemical potential, and electrophilicity can help predict the reactivity of the chalcone. scirp.org Local reactivity descriptors like Fukui functions can identify the specific atoms most susceptible to nucleophilic or electrophilic attack. scirp.org

Structure-Property Relationships: By systematically modifying the structure of the parent chalcone in silico and calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can build models that correlate structural features with electronic and optical properties. koyauniversity.orgacs.org This allows for the rational design of new chalcones with tailored characteristics. acs.org

High-Throughput Screening: Computational models can be used to screen large virtual libraries of chalcone derivatives for potential activity before committing resources to their synthesis and testing. researchgate.netneliti.combohrium.com This approach can significantly streamline the drug discovery and materials science research process.

| Computational Method/Descriptor | Predicted Property/Application |

|---|---|

| Density Functional Theory (DFT) | Electronic structure, molecular geometry, reactivity koyauniversity.orgscirp.org |

| HOMO-LUMO Energy Gap | Chemical reactivity, electronic transitions, optical properties koyauniversity.org |

| Fukui Functions/Dual Descriptor | Identification of sites for nucleophilic and electrophilic attack scirp.org |

| Molecular Docking | Prediction of binding interactions with biological targets researchgate.netbohrium.com |

The integration of advanced computational modeling with experimental work will be essential for efficiently exploring the vast chemical space accessible from the this compound scaffold.

Diversification of Chemical Transformations to Generate New Scaffolds with Tuned Chemical Reactivity

The chalcone scaffold is a versatile building block for the synthesis of a wide range of heterocyclic compounds. eurjchem.comekb.egnih.govresearchgate.net The reactive α,β-unsaturated ketone system can undergo cyclization reactions with various reagents to form five- and six-membered rings. This chemical versatility allows for the generation of diverse molecular architectures with potentially new chemical and biological properties.

Future research will focus on expanding the library of accessible scaffolds from this compound. Some promising transformations include:

Synthesis of Pyrazolines: Reaction with hydrazine (B178648) derivatives can yield pyrazoline rings, a common motif in medicinal chemistry.

Formation of Isoxazoles: Cyclocondensation with hydroxylamine (B1172632) can produce isoxazole (B147169) derivatives. ekb.eg

Generation of Pyrimidines: Reaction with urea, thiourea (B124793), or guanidine (B92328) can lead to the formation of pyrimidine-based structures. ekb.eg

Furthermore, the bromine atom on the phenyl ring serves as a valuable synthetic handle for further diversification through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a wide variety of substituents, leading to new scaffolds with finely tuned electronic and steric properties. This dual approach of modifying the chalcone core and functionalizing the brominated ring opens up a vast and largely unexplored chemical space.

| Reactant | Resulting Heterocyclic Scaffold |

|---|---|

| Hydrazine derivatives | Pyrazolines |

| Hydroxylamine | Isoxazoles ekb.eg |

| Urea/Thiourea/Guanidine | Pyrimidines ekb.eg |

| 1,3-Dicarbonyl compounds | Pyridines |

By systematically exploring these chemical transformations, researchers can generate novel compound libraries based on the this compound framework, paving the way for the discovery of new materials and therapeutic agents.

Q & A

Q. What are the standard synthetic routes for preparing (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 3-bromoacetophenone and benzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol). Key parameters include:

- Molar ratio : A 1:1 ratio of ketone to aldehyde minimizes side products.

- Temperature : Reactions are often conducted at 50–70°C for 6–12 hours.

- Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yield by enhancing solubility .

- Workup : Acidification (HCl) followed by recrystallization (ethanol/water) isolates the pure (E)-isomer. Confirm stereochemistry via H NMR coupling constants () .

Q. How is the (E)-configuration of the α,β-unsaturated ketone moiety confirmed experimentally?

- X-ray crystallography : Provides unambiguous confirmation of the (E)-geometry. For example, the C=C bond length (~1.33 Å) and torsion angles (near 180°) in the crystal structure validate the trans configuration .

- NMR spectroscopy : H NMR shows a doublet for the α and β protons with . NMR confirms the carbonyl carbon at ~190 ppm .

Q. What spectroscopic techniques are essential for characterizing this compound?

- FTIR : Strong carbonyl stretch at ~1660–1680 cm and C=C stretch at ~1600 cm.

- UV-Vis : π→π* transitions of the enone system (λ ~280–320 nm) .

- Mass spectrometry : Molecular ion peak ([M]) at m/z 286/288 (3:1 ratio due to /) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict and rationalize the compound’s nonlinear optical (NLO) properties?

- DFT calculations : Use B3LYP/6-311++G(d,p) to compute hyperpolarizability (β), dipole moment, and frontier molecular orbitals. High β values (>10 esu) indicate strong NLO activity, linked to the conjugated enone system and electron-withdrawing bromine .

- Charge transfer analysis : Natural Bond Orbital (NBO) analysis reveals intramolecular charge transfer from the phenyl to bromophenyl group, enhancing polarizability .

Q. How can contradictions between experimental and computational structural data be resolved?

- Crystallographic twinning : Non-merohedral twinning (observed in similar compounds) may distort XRD data. Refinement using software like CrysAlisPro or SHELXL corrects for twin laws and improves R-factors .

- Thermal motion artifacts : High thermal displacement parameters (U) in XRD can suggest dynamic disorder, requiring complementary NMR or IR data for validation .

Q. What experimental designs are critical for assessing antimicrobial activity?

- MIC assays : Use broth microdilution (e.g., Mueller-Hinton agar) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive (ciprofloxacin) and negative (DMSO) controls.

- Mechanistic studies : Combine with molecular docking to target enzymes (e.g., E. coli DNA gyrase) and validate via fluorescence quenching or ROS generation assays .

Q. How does substituent variation (e.g., halogen position) impact physicochemical properties?

- Electron-withdrawing effects : Bromine at the 3-position increases electrophilicity of the carbonyl group, altering reactivity in Michael additions. Compare with analogs (e.g., 4-bromo or chloro derivatives) via Hammett σ parameters .

- Crystal packing : Halogen position influences intermolecular interactions (e.g., C–Br⋯π contacts), affecting melting points and solubility .

Methodological Recommendations

- For XRD studies : Use Olex2 or Mercury for structure visualization and Hirshfeld surface analysis to quantify intermolecular interactions .

- For DFT workflows : Validate computational models against experimental XRD/NMR data before extrapolating to properties like NLO activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.